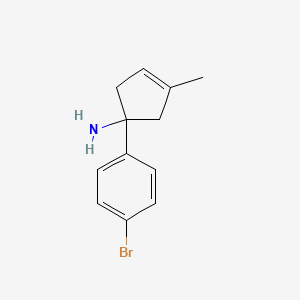![molecular formula C20H20Cl2N4Pd B13101310 Palladium,dichlorobis[1-(phenylmethyl)-1H-imidazole]-](/img/structure/B13101310.png)
Palladium,dichlorobis[1-(phenylmethyl)-1H-imidazole]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Palladium, dichlorobis[1-(phenylmethyl)-1H-imidazole]-: is a coordination complex that features palladium as the central metal atom coordinated with two chloride ions and two 1-(phenylmethyl)-1H-imidazole ligands
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Palladium, dichlorobis[1-(phenylmethyl)-1H-imidazole]- typically involves the reaction of palladium(II) chloride with 1-(phenylmethyl)-1H-imidazole in an appropriate solvent. The reaction is usually carried out under reflux conditions to ensure complete coordination of the ligands to the palladium center. The general reaction scheme can be represented as follows:
PdCl2+2C9H9N2→PdCl2(C9H9N2)2
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions such as temperature, solvent choice, and reaction time to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: Palladium, dichlorobis[1-(phenylmethyl)-1H-imidazole]- can undergo oxidation reactions, where the palladium center is oxidized to a higher oxidation state.
Reduction: The compound can also participate in reduction reactions, where the palladium center is reduced to a lower oxidation state.
Substitution: Ligand substitution reactions are common, where the 1-(phenylmethyl)-1H-imidazole ligands can be replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas are typically used.
Substitution: Various ligands such as phosphines or amines can be used under mild conditions to achieve substitution.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state palladium complexes, while reduction may yield palladium(0) species.
Applications De Recherche Scientifique
Chemistry
In chemistry, Palladium, dichlorobis[1-(phenylmethyl)-1H-imidazole]- is used as a catalyst in various organic transformations, including cross-coupling reactions such as Suzuki-Miyaura and Heck reactions. These reactions are crucial for forming carbon-carbon bonds in the synthesis of complex organic molecules.
Biology and Medicine
The compound has potential applications in biology and medicine, particularly in the development of new drugs and therapeutic agents. Its ability to coordinate with various ligands makes it a versatile scaffold for designing metal-based drugs.
Industry
In industry, this compound is used in the development of new materials with unique properties. Its catalytic properties are exploited in processes such as hydrogenation and dehydrogenation reactions.
Mécanisme D'action
The mechanism by which Palladium, dichlorobis[1-(phenylmethyl)-1H-imidazole]- exerts its effects involves the coordination of the palladium center with various substrates. This coordination activates the substrates, facilitating various chemical transformations. The molecular targets and pathways involved depend on the specific application, such as catalysis or drug development.
Comparaison Avec Des Composés Similaires
Similar Compounds
Palladium, dichlorobis[5-nitro-1-(phenylmethyl)-1H-benzimidazole]-: This compound features a similar coordination environment but with a different ligand structure.
Palladium, dichlorobis[1-(phenylmethyl)-1H-benzimidazole]-: Another similar compound with a slightly different ligand.
Uniqueness
Palladium, dichlorobis[1-(phenylmethyl)-1H-imidazole]- is unique due to its specific ligand structure, which imparts distinct electronic and steric properties. These properties influence its reactivity and selectivity in various chemical reactions, making it a valuable compound in both research and industrial applications.
Propriétés
Formule moléculaire |
C20H20Cl2N4Pd |
|---|---|
Poids moléculaire |
493.7 g/mol |
Nom IUPAC |
1-benzylimidazole;dichloropalladium |
InChI |
InChI=1S/2C10H10N2.2ClH.Pd/c2*1-2-4-10(5-3-1)8-12-7-6-11-9-12;;;/h2*1-7,9H,8H2;2*1H;/q;;;;+2/p-2 |
Clé InChI |
CFZCETVPDWDJJL-UHFFFAOYSA-L |
SMILES canonique |
C1=CC=C(C=C1)CN2C=CN=C2.C1=CC=C(C=C1)CN2C=CN=C2.Cl[Pd]Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


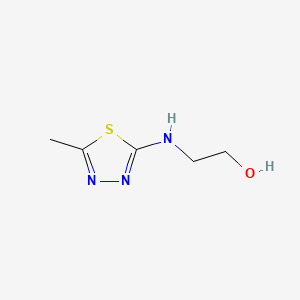


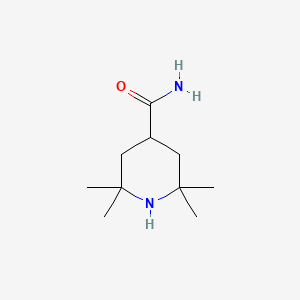
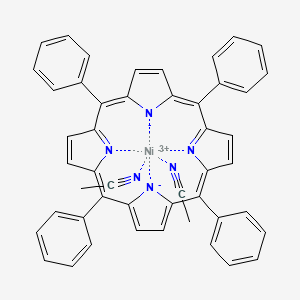


![6-Methoxy-8-methyl-2-methylsulfonylpyrido[6,5-d]pyrimidin-7-one](/img/structure/B13101303.png)
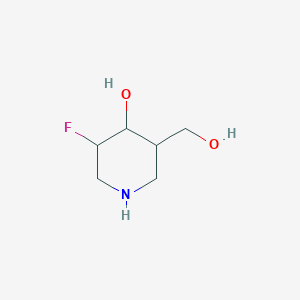
![6-Ethyl-3,5-dimethyl-7H-thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B13101312.png)
![2-[(2R)-1-(9H-fluoren-9-ylmethoxycarbonyl)-3-oxopiperazin-2-yl]acetic acid](/img/structure/B13101313.png)
